3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes hydroxymethyl and dimethoxy groups attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydroxymethylation of a naphthalenone derivative, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are crucial to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the dihydronaphthalenone core can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)-6,7-dimethoxy-2,3-dihydronaphthalen-1(2H)-one
- 3-(Hydroxymethyl)-6,7-dimethoxy-1,2-dihydronaphthalen-1(2H)-one
Uniqueness
3-(Hydroxymethyl)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both hydroxymethyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
676139-07-4 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-(hydroxymethyl)-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O4/c1-16-12-5-9-3-8(7-14)4-11(15)10(9)6-13(12)17-2/h5-6,8,14H,3-4,7H2,1-2H3 |
InChI Key |
SDICJRVBVQKPMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(CC2=O)CO)OC |
Origin of Product |
United States |
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